molecular formula C22H28N2 B1679860 Noremopamil CAS No. 86656-29-3

Noremopamil

Cat. No. B1679860
CAS RN: 86656-29-3
M. Wt: 320.5 g/mol
InChI Key: SWJSQALWXRRRJA-UHFFFAOYSA-N
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Description

Noremopamil is a calcium entry blocker . It is also used as the precursor for radiolabelling emopamil . The CAS number for Noremopamil is 86656-29-3 .


Synthesis Analysis

The asymmetric synthesis of (2S)-2- (2-isopropyl)-5-hydroxy-2-phenylpentanenitrile (emopamil left hand, 2) has been completed by use of the MAD (methyl aluminum bis (4-methyl-2,6-di-tert-butylphenoxide)-induced rearrangement of a chiral epoxyalcohol as the key reaction . The stereochemistry of the chiral quaternary center was confirmed by transformation of 2 to (S)-noremopamil . This method requires minimal purification procedures and affords high chemical and optical yields .


Molecular Structure Analysis

(S)-Noremopamil contains a total of 53 bonds; 25 non-H bonds, 13 multiple bonds, 9 rotatable bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), and 1 nitrile (aliphatic) .

Scientific Research Applications

1. Impact on Postischemic Energy Metabolism

Noremopamil, as a phenylalkylamine calcium entry blocker, has been studied for its effects on postischemic energy metabolism in the isolated perfused rat brain. Research indicates that noremopamil, along with emopamil and gallopamil, enhances the postischemic restoration of high-energy phosphate levels. These effects are believed to be linked to calcium entry blockade and are associated with increased postischemic perfusion rates. This suggests that noremopamil could be more effective than emopamil and gallopamil in accelerating the restitution of postischemic energy metabolism, potentially due to vasodilation effects (Weber, Bielenberg, & Krieglstein, 1988).

2. Role in Genetic and Public Health Research

While not directly linked to noremopamil, the research methodologies used in genetic and public health studies are relevant to understanding how this drug might be applied in a broader scientific context. Studies like those focusing on gene-environment interactions and translational epidemiology provide frameworks for examining the implications of drugs like noremopamil in human health and illness. This research approach helps in understanding the genetic and environmental risks associated with various drugs and their potential impacts on public health (Shostak, 2003).

3. Involvement in Cellular Mechanisms and Metabolism

Research on P450 enzymes involved in the metabolism of drugs like verapamil and its derivative noremopamil can provide insights into the drug’s metabolic pathways and potential interactions with other substances. Studies have identified the enzymes responsible for the metabolism of verapamil and norverapamil, shedding light on the processes that could influence noremopamil's efficacy and safety in human use (Kroemer et al., 1993).

properties

IUPAC Name

2-phenyl-5-(2-phenylethylamino)-2-propan-2-ylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2/c1-19(2)22(18-23,21-12-7-4-8-13-21)15-9-16-24-17-14-20-10-5-3-6-11-20/h3-8,10-13,19,24H,9,14-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJSQALWXRRRJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCNCCC1=CC=CC=C1)(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Noremopamil

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
J Weber, GW Bielenberg, J Krieglstein - Pharmacology, 1988 - karger.com
… The racemic mixture and the (-)-enantiomer of emopamil and noremopamil caused similar … energy metabolism is in the order of noremopamil > emopamil > gallopantii. The effects of the …
Number of citations: 12 karger.com
J Gilmore, W Prowse, D Steggles, M Urquhart… - Journal of the …, 1996 - pubs.rsc.org
… 2.6 ppm for (S)-noremopamil containing two molar equivalents of the … )-noremopamil 3a. (h) Expansion of the high field doublet of (27)noremopamil 3a spiked with racemic noremopamil …
Number of citations: 11 pubs.rsc.org
T Kimura, N Yamamoto, Y Suzuki… - The Journal of …, 2002 - ACS Publications
… The stereochemistry of the chiral quaternary center was confirmed by transformation of 2 to (S)-noremopamil. This method requires minimal purification procedures and affords high …
Number of citations: 35 pubs.acs.org
J Toyohara, M Okamoto, H Aramaki, Y Zaitsu… - Nuclear Medicine and …, 2016 - Elsevier
… The rac-noremopamil (10) was synthesised in 9 steps from phenylmalonic acid (1) as … of the corresponding (R)- and (S)-noremopamil with [ 11 C]methyl triflate in the presence of excess …
Number of citations: 7 www.sciencedirect.com
E Brenna, C Fuganti, P Grasselli… - European Journal of …, 2001 - Wiley Online Library
A lipase‐mediated synthesis of (S)‐ and (R)‐verapamil is described. The key steps of the synthetic sequence are the enantioselective acetylation, mediated by Lipase PS, of allylic …
GVM SHARMA, PR KRISHNA, VR DODDI… - INDUSTRIAL …, 2014 - books.google.com
… [77] at Eisai developed an enantioselective synthesis of (S)noremopamil 153, L-type calcium … The epoxide 151 was elaborated into (S)-noremopamil as well as a library of related …
Number of citations: 6 books.google.com
L García-Varela, P Mossel, M Benadiba… - PET and SPECT of …, 2021 - Springer
The function of ATP-binding cassette (ABC) transporters at the blood-brain barrier (BBB) is to protect the brain from toxic compounds. Additionally, they play a crucial role in the onset …
Number of citations: 2 link.springer.com
ZL Song, CA Fan, YQ Tu - Chemical reviews, 2011 - ACS Publications
The pinacol rearrangement1 is a well-known reaction. It refers to the acid-catalyzed transformation of 1, 2-diols to ketones or aldehydes by 1, 2-migration of a CÀC or CÀH bond toward …
Number of citations: 438 pubs.acs.org
V Farina, JT Reeves, CH Senanayake… - Chemical …, 2006 - ACS Publications
Recent trends in the pharmaceutical industry demonstrate that the number of new chemical entities (NCEs) launched on the market each year has been steadily declining over the last …
Number of citations: 623 pubs.acs.org

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